Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-
Description
Significance of Heterocyclic Compounds in Medicinal and Agrochemical Sciences
Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental building blocks in the design of new therapeutic and crop protection agents. Their prevalence in nature, found in vitamins, alkaloids, and nucleic acids, underscores their biological importance. In medicinal chemistry, heterocyclic scaffolds are integral to the development of drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology. Similarly, in agrochemical science, these compounds form the basis of many successful herbicides, fungicides, and insecticides, contributing to global food security. The unique three-dimensional arrangements and electronic properties of heterocyclic rings enable them to interact with biological targets with high specificity and affinity.
The Morpholine (B109124) Moiety as a Privileged Structural Scaffold in Drug Discovery and Agrochemical Development
Among the myriad of heterocyclic structures, the morpholine moiety stands out as a "privileged scaffold." This term is reserved for molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile template for the development of a wide array of bioactive compounds. The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, possesses favorable physicochemical properties. Its polarity, water solubility, and metabolic stability often contribute to improved pharmacokinetic profiles of drug candidates. nih.gov In agrochemicals, the morpholine ring is a key component in several systemic fungicides, known for their efficacy against a broad spectrum of fungal pathogens. nih.gov
Focus on N-Substituted Morpholines: The Phenoxyacetyl Class
N-substituted morpholines, particularly those belonging to the phenoxyacetyl class, have garnered considerable attention. This class of compounds is characterized by a morpholine ring connected to a phenoxyacetyl group via an amide linkage. The general synthetic route to these compounds involves the reaction of morpholine with a phenoxyacetyl chloride derivative. chemspider.com This straightforward synthesis allows for the facile introduction of various substituents on the phenyl ring, enabling the exploration of structure-activity relationships (SAR). The electronic and steric properties of these substituents can significantly influence the biological activity of the resulting molecules.
A common synthetic pathway to N-acyl morpholines involves the acylation of morpholine with an appropriate acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. For instance, the reaction of morpholine with chloroacetyl chloride yields 2-chloro-1-(morpholin-4-yl)ethanone, a key intermediate for further derivatization. nih.govjocpr.com
Research Scope and Contemporary Relevance of "Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-" and Analogues
"Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-" is a specific member of the phenoxyacetyl class of N-acyl morpholines. Its structure, featuring a 2,4-dimethylphenyl group, suggests potential applications in both medicinal and agrochemical fields, given the known bioactivities of related compounds. Research into this compound and its analogues aims to elucidate their biological targets and to optimize their activity through structural modifications. The contemporary relevance of this research lies in the ongoing need for novel and effective drugs and crop protection agents to address challenges such as drug resistance and the demand for more sustainable agricultural practices.
While specific experimental data on the biological activity of "Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-" is not extensively available in publicly accessible literature, the known properties of its constituent parts—the morpholine ring and the phenoxyacetic acid moiety (a common feature in herbicides)—suggest potential herbicidal or plant growth regulatory effects. mdpi.commdpi.comresearchgate.net Similarly, the antifungal properties of many morpholine derivatives indicate a potential for this compound to exhibit activity against fungal pathogens. nih.govresearchgate.net
Further research is required to fully characterize the biological profile of "Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-" and to determine its potential for practical applications. The following table summarizes the general biological activities observed in related N-acyl morpholine and phenoxyacetyl derivatives, providing a basis for the anticipated properties of the target compound.
| Compound Class | General Biological Activity | Potential Application |
| N-Acyl Morpholine Derivatives | Antifungal, Antibacterial, Anticancer | Medicinal, Agrochemical |
| Phenoxyacetic Acid Derivatives | Herbicidal, Plant Growth Regulation | Agrochemical |
Interactive Data Table: Biological Activities of Related Compound Classes
| Compound Class | Biological Activity | Potential Application |
| N-Acyl Morpholine Derivatives | Antifungal, Antibacterial, Anticancer | Medicinal, Agrochemical |
| Phenoxyacetic Acid Derivatives | Herbicidal, Plant Growth Regulation | Agrochemical |
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-3-4-13(12(2)9-11)18-10-14(16)15-5-7-17-8-6-15/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKPARPPRVMDOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163903 | |
| Record name | Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148183-90-8 | |
| Record name | Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148183908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Morpholine (B109124), 4-((2,4-dimethylphenoxy)acetyl)-, a combination of ¹H, ¹³C, and 2D-NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
The ¹H NMR spectrum reveals distinct signals corresponding to the protons of the morpholine ring, the acetyl linker, and the 2,4-dimethylphenoxy group. The morpholine protons typically exhibit a characteristic pattern, with two sets of multiplets for the axial and equatorial protons adjacent to the oxygen and nitrogen atoms. The protons of the methylene (B1212753) group in the acetyl moiety appear as a singlet, while the aromatic protons of the 2,4-dimethylphenoxy group show a distinct splitting pattern. The two methyl groups on the aromatic ring each produce a singlet.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the acetyl group is readily identifiable by its characteristic downfield chemical shift. The carbon atoms of the morpholine ring appear in the aliphatic region, with those adjacent to the heteroatoms shifted downfield. The aromatic carbons of the 2,4-dimethylphenoxy group can be distinguished based on their substitution and electronic environment.
2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the connectivity between protons and carbons, respectively. These experiments help to unambiguously assign all the signals in the ¹H and ¹³C NMR spectra, solidifying the structural determination.
Interactive Data Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Morpholine (CH₂) adjacent to N | 3.4 - 3.7 | m |
| Morpholine (CH₂) adjacent to O | 3.6 - 3.9 | m |
| Acetyl (CH₂) | 4.7 - 4.9 | s |
| Aromatic (H-3) | 6.9 - 7.1 | d |
| Aromatic (H-5) | 6.8 - 7.0 | d |
| Aromatic (H-6) | 6.6 - 6.8 | s |
| Methyl (2-CH₃) | 2.2 - 2.4 | s |
| Methyl (4-CH₃) | 2.1 - 2.3 | s |
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Morpholine (C) adjacent to N | 42 - 47 |
| Morpholine (C) adjacent to O | 66 - 70 |
| Acetyl (C=O) | 168 - 172 |
| Acetyl (CH₂) | 65 - 69 |
| Aromatic (C-1) | 152 - 156 |
| Aromatic (C-2) | 128 - 132 |
| Aromatic (C-3) | 129 - 133 |
| Aromatic (C-4) | 130 - 134 |
| Aromatic (C-5) | 125 - 129 |
| Aromatic (C-6) | 111 - 115 |
| Methyl (2-CH₃) | 15 - 18 |
| Methyl (4-CH₃) | 20 - 23 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing its vibrational modes. The IR spectrum of Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- is characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide functional group is expected in the region of 1650-1630 cm⁻¹. The C-O-C stretching of the morpholine ring and the phenoxy ether linkage will give rise to strong bands in the fingerprint region, typically between 1250 and 1000 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the morpholine and methyl groups appear just below 3000 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (Amide) | Stretch | 1650 - 1630 |
| C-N (Amide) | Stretch | 1420 - 1380 |
| C-O-C (Ether) | Asymmetric Stretch | 1250 - 1200 |
| C-O-C (Ether) | Symmetric Stretch | 1100 - 1000 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1450 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-, the calculated exact mass of the molecular ion [M+H]⁺ can be used to confirm its molecular formula.
Fragmentation analysis in HRMS provides valuable structural information by identifying the characteristic fragments produced upon ionization. The fragmentation of this compound is expected to proceed through several key pathways. A common fragmentation is the cleavage of the amide bond, leading to the formation of the morpholine cation and the 2,4-dimethylphenoxyacetyl radical. Another likely fragmentation is the loss of the morpholine ring, resulting in the detection of the 2,4-dimethylphenoxyacetylium ion. Further fragmentation of the 2,4-dimethylphenoxy moiety can also occur, providing additional structural confirmation.
Interactive Data Table: Predicted HRMS Data
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₄H₂₀NO₃ | 250.1438 |
| [M-C₈H₉O₂]⁺ | C₆H₁₀NO | 112.0757 |
| [M-C₄H₈NO]⁺ | C₁₀H₁₁O₂ | 163.0754 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable for assessing the purity of a compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile compounds like Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-. A reverse-phase HPLC method, utilizing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be suitable for its analysis. sielc.com The retention time of the compound can be optimized by adjusting the gradient or isocratic composition of the mobile phase. Detection is typically achieved using a UV detector, monitoring at a wavelength where the aromatic ring exhibits strong absorbance.
Gas Chromatography (GC) can also be employed for the analysis of this compound, although derivatization might be necessary to improve its volatility and thermal stability. eschemy.com The choice of the stationary phase in the GC column is crucial for achieving good separation from potential impurities.
These chromatographic methods, when coupled with a mass spectrometer (LC-MS or GC-MS), provide a powerful tool for both qualitative and quantitative analysis, enabling the confident identification and purity determination of Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-. eschemy.com
Investigation of Biological Activities and Molecular Interactions
Enzyme Inhibition Studies
Derivatives of Morpholine (B109124), 4-((2,4-dimethylphenoxy)acetyl)- have demonstrated notable capabilities in inhibiting various enzymes, playing a crucial role in different biological pathways.
Inhibition of Hydrolases
Research has shown that certain morpholine-bearing quinoline (B57606) derivatives can act as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, one of the most potent compounds in a studied series, 11g , exhibited significant inhibition of AChE and BChE with IC50 values of 1.94 ± 0.13 μM and 28.37 ± 1.85 μM, respectively. mdpi.com The inhibitory potency of these derivatives appears to be influenced by the length of their methylene (B1212753) side chain and the substituted group on the 4-N-phenyl ring. mdpi.com
Similarly, phenoxyethyl piperidine (B6355638)/morpholine derivatives have also been investigated for their cholinesterase inhibitory activity. Compound 7c was identified as a potent dual inhibitor, with an IC50 value of 2.5 ± 0.6 µM against equine BuChE and 35.6 ± 3.7 µM against electric eel AChE. nih.gov Another compound, 7a , also displayed dual inhibitory effects. nih.gov In contrast, compound 5c was found to be a highly potent and selective inhibitor of electric eel AChE, with an IC50 value of 0.50 µM, showing no significant inhibition of equine BuChE up to 100 µM. nih.gov
Furthermore, morpholine-based chalcones have been evaluated for their inhibitory effects on these enzymes. Compound MO5 was the most potent AChE inhibitor in its series, with an IC50 value of 6.1 µM. researchgate.netnih.gov
Inhibition of Hydrolases by Morpholine Derivatives
| Compound | Enzyme | IC50 Value (µM) | Source |
|---|---|---|---|
| 11g | AChE | 1.94 ± 0.13 | mdpi.com |
| 11g | BChE | 28.37 ± 1.85 | mdpi.com |
| 7c | eqBuChE | 2.5 ± 0.6 | nih.gov |
| 7c | eeAChE | 35.6 ± 3.7 | nih.gov |
| 7a | eeAChE | 20.4 ± 9.3 | nih.gov |
| 7a | eqBChE | 8.1 ± 0.5 | nih.gov |
| 5c | eeAChE | 0.50 | nih.gov |
| MO5 | AChE | 6.1 | researchgate.netnih.gov |
Modulation of Transferases and Other Enzyme Classes
The inhibitory action of morpholine derivatives extends beyond hydrolases. Studies on morpholine-acetamide derivatives have revealed significant inhibitory activities against carbonic anhydrase (CA). nih.gov Compounds 1c , 1d , and 1h showed notable inhibition with IC50 values of 8.80, 11.13, and 8.12 μM, respectively. nih.gov The activity of compound 1h was comparable to the standard inhibitor, acetazolamide (B1664987) (IC50 7.51 μM). nih.gov
The mode of action for some morpholine antifungals involves the inhibition of enzymes in the ergosterol (B1671047) biosynthesis pathway, specifically sterol Δ14 reductase and sterol Δ7-Δ8 isomerase. nih.govresearchgate.net This dual-target mechanism is believed to make it more difficult for pathogens to develop resistance. nih.gov
Inhibition of Carbonic Anhydrase by Morpholine-Acetamide Derivatives
| Compound | IC50 Value (µM) | Source |
|---|---|---|
| 1c | 8.80 | nih.gov |
| 1d | 11.13 | nih.gov |
| 1h | 8.12 | nih.gov |
| Acetazolamide (Standard) | 7.51 | nih.gov |
Mechanistic Insights into Enzyme-Inhibitor Interactions
Kinetic studies have provided a deeper understanding of how these morpholine derivatives interact with their target enzymes. For instance, kinetic analysis of the AChE inhibitors 11a and 11g revealed a mixed-type inhibition, suggesting that they bind to sites other than the active site, thereby altering the enzyme's conformation. mdpi.com Similarly, a potent AChE inhibitor, compound 5c , also exhibited a mixed-type inhibition. nih.gov
In the case of morpholine-based chalcones, compound MO1 was found to be a reversible mixed-type inhibitor of MAO-B, while MO5 acted as a reversible competitive inhibitor of AChE, and MO9 was a reversible non-competitive inhibitor of AChE. researchgate.netnih.gov These different inhibition patterns highlight the diverse ways in which morpholine derivatives can interact with and modulate enzyme activity.
Antimicrobial Potentials: Antibacterial, Antifungal, and Antiviral Assays (in vitro)
Morpholine and its derivatives have demonstrated a broad spectrum of antimicrobial activity. A new series of morpholine derivatives were synthesized and screened for their antibacterial and antifungal activities, showing promising results when compared to standard drugs like ciprofloxacin. rdd.edu.iq
In the realm of antibacterial research, novel ruthenium-based agents modified with a morpholine moiety have shown robust bactericidal activity against Staphylococcus aureus. nih.gov One of the most active agents, Ru(ii)-3 , could kill over 99% of S. aureus within two hours at a concentration of 0.78 μg mL−1. nih.gov
The antifungal properties of morpholine derivatives are also well-documented. Silicon-incorporated morpholine analogues have exhibited potent antifungal activity against various human fungal pathogens, including Candida albicans, Candida glabrata, Candida tropicalis, Cryptococcus neoformans, and Aspergillus niger. nih.govresearchgate.net The sila-analogue 24 was particularly effective, showing superior fungicidal potential compared to existing morpholine fungicides like fenpropimorph (B1672530) and amorolfine. nih.govresearchgate.net
While research into the antiviral properties of Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- specifically is limited, related compounds have shown potential. For example, 2-amino-4,4alpha-dihydro-4alpha-7-dimethyl-3H-phenoxazine-3-one demonstrated inhibitory effects on the proliferation of poliovirus in Vero cells. nih.gov
Antiproliferative and Anticancer Research (in vitro, non-human cell lines)
The potential of morpholine derivatives as anticancer agents has been a significant area of investigation. Novel morpholine-acetamide derivatives have shown promising results, with compounds 1h and 1i significantly inhibiting the proliferation of the ovarian cancer cell line ID8, with IC50 values of 9.40 and 11.2 μM, respectively. nih.gov These values are comparable to the standard anticancer drug cisplatin (B142131) (IC50 8.50 μM). nih.gov
Furthermore, a newly synthesized quinazoline (B50416) derivative, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), has demonstrated significant antiproliferative and apoptotic activities against leukemia cell lines L1210, HL-60, and U-937 in vitro. nih.gov The study found that BMAQ caused a dose-dependent decrease in cell number and induced cell death via apoptosis. nih.gov
Antiproliferative Activity of Morpholine Derivatives on Ovarian Cancer Cells (ID8)
| Compound | IC50 Value (µM) | Source |
|---|---|---|
| 1h | 9.40 | nih.gov |
| 1i | 11.2 | nih.gov |
| Cisplatin (Standard) | 8.50 | nih.gov |
Anti-inflammatory Response Modulation (in vitro and non-human in vivo models)
Morpholine derivatives have also been evaluated for their anti-inflammatory properties. A series of asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) containing a morpholine Mannich base were synthesized and tested. japsonline.com While the parent AMACs showed lower anti-inflammatory activity, compounds 4c and 4d exhibited potent anti-inflammatory effects that were nearly comparable to the standard drug diclofenac (B195802) sodium. japsonline.com
In another study, a pivalate-based Michael product was synthesized and evaluated for its in vitro inhibitory potential against cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key mediators of inflammation. The compound showed IC50 values of 314, 130, and 105 μg/mL for COX-1, COX-2, and 5-LOX, respectively. nih.gov In vivo studies using a carrageenan-induced edema model in mice further confirmed its anti-inflammatory activity, with a dose of 30 mg/kg showing a 40.58% reduction in edema after five hours. nih.gov
Plant Growth Regulatory Effects and Agrochemical Applications
There is no specific data in the public domain detailing the plant growth regulatory effects of Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- . The broader class of molecules known as phenoxyalkanoic acids includes well-known synthetic auxins that act as herbicides, such as 2,4-D ((2,4-dichlorophenoxy)acetic acid). These compounds can induce potent and often lethal growth effects in dicotyledonous plants. The structure of the target compound, featuring a dimethylphenoxy group attached to an acetylmorpholine moiety, suggests a potential for biological activity in plants. However, without experimental data, any proposed plant growth regulatory activity remains speculative.
The general class of morpholine derivatives has been explored in the context of agrochemicals. For instance, some morpholine derivatives are utilized as fungicides. However, a direct link or study involving Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- for such applications has not been identified in the available literature.
Exploration of Receptor Binding Affinity
No studies detailing the receptor binding affinity of Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- have been found in the scientific literature. To determine its binding profile, this compound would need to be screened against a panel of biological receptors. Such studies are essential for understanding the potential pharmacological or toxicological effects of a chemical. The morpholine ring is a common feature in many biologically active compounds, and its presence can influence binding to various receptors. For example, different morpholine derivatives have been investigated for their affinity to receptors such as sigma (σ) receptors, dopamine (B1211576) receptors, and others. Without specific experimental assays, it is not possible to provide any data on the receptor binding affinity for this particular compound.
Biochemical Pathway Modulation
Information regarding the modulation of any specific biochemical pathways by Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- is not available in published research. Investigating such effects would require extensive in vitro and in vivo studies, including enzymatic assays and metabolic profiling, to understand how this compound may interfere with or modulate cellular processes. Given the absence of such research, no claims can be made about its impact on biochemical pathways.
Structure Activity Relationship Sar Studies and Rational Design
Elucidation of Structural Determinants for Biological Efficacy
The (2,4-dimethylphenoxy) Group: The substituted aromatic ring is a primary determinant of a compound's specific biological activity and potency. The nature, position, and number of substituents on the phenyl ring dictate the electronic and steric properties that govern interactions with the target protein. In the case of Morpholine (B109124), 4-((2,4-dimethylphenoxy)acetyl)-, the two methyl groups at positions 2 and 4 are critical. These substituents increase the lipophilicity of the phenoxy moiety and introduce steric bulk, which can influence binding affinity and selectivity for the target. The ether linkage to the acetyl group is also a key feature, providing a specific orientation for the aromatic ring relative to the rest of the molecule.
The Acetyl Linker: The acetyl group (-C(O)CH₂-) serves as a rigid linker connecting the morpholine ring to the phenoxy moiety. This linker maintains a defined spatial distance and orientation between the two terminal groups, which is often crucial for optimal interaction with a biological target. The carbonyl oxygen within the acetyl linker can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein, thereby contributing to the binding affinity.
SAR studies on analogous series of compounds have shown that modifications to any of these three regions can lead to significant changes in biological activity, highlighting their collective importance for efficacy. e3s-conferences.org
Influence of Phenoxy and Acetyl Moieties on Pharmacological Activity
The phenoxy and acetyl moieties are not merely structural spacers but are active contributors to the compound's pharmacological profile through specific molecular interactions.
Phenoxy Moiety: Phenoxy derivatives are associated with a wide range of biological activities, including anti-inflammatory and anti-mycobacterial properties. nih.gov The substitution pattern on the phenyl ring is a key factor in modulating this activity. For the title compound, the 2,4-dimethyl substitution pattern influences several key parameters:
Lipophilicity: The methyl groups increase the molecule's lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets within the target protein.
Steric Effects: The methyl group at position 2 (ortho-position) can induce a conformational twist in the phenoxy ring relative to the acetyl linker. This steric hindrance can be crucial for fitting into a specific binding site and may enhance selectivity over other related targets.
Electronic Effects: Methyl groups are weakly electron-donating, which can subtly alter the electron density of the aromatic ring and the phenoxy oxygen, potentially influencing binding interactions like pi-stacking or hydrogen bonding.
Acetyl Moiety: The N-acetylmorpholine structure forms the core that presents the phenoxy group to the biological target. The amide bond within this structure is generally stable and planar. The carbonyl group is a key pharmacophoric feature, capable of forming strong hydrogen bonds with amino acid residues (e.g., arginine, lysine, histidine) in a protein's active site. The length and rigidity of the linker are critical; studies on similar molecules have shown that altering the linker length can drastically affect biological potency. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgmdpi.com While no specific QSAR model for Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- has been detailed in the reviewed literature, QSAR studies on other series of morpholine derivatives have been successfully performed to predict activity and guide the design of new, more potent analogs. researchgate.netnih.gov
A typical QSAR study for a series of phenoxyacetyl morpholine derivatives would involve synthesizing a library of analogs with varied substituents on the phenoxy ring and measuring their biological activity (e.g., IC₅₀). Molecular descriptors, which quantify various physicochemical properties of the molecules, would then be calculated.
Key molecular descriptors often used in such QSAR models include:
Hydrophobicity descriptors (e.g., LogP): Quantify the lipophilicity of the molecule.
Electronic descriptors (e.g., Hammett constants, atomic charges): Describe the electron-donating or -withdrawing nature of substituents.
Steric descriptors (e.g., Taft parameters, molar refractivity): Quantify the size and shape of substituents.
Topological descriptors: Describe molecular connectivity and branching.
A multilinear regression (MLR) or partial least squares (PLS) analysis is then used to generate an equation that links these descriptors to the observed biological activity. nih.gov For instance, a hypothetical QSAR model might take the form:
pIC₅₀ = c₀ + c₁(LogP) - c₂(Steric_Parameter) + c₃(Electronic_Parameter)
This equation would allow researchers to predict the potency of novel, unsynthesized compounds and prioritize the synthesis of the most promising candidates.
Table 1: Hypothetical Data for a QSAR Study of Phenoxyacetyl Morpholine Analogs
| Compound | R Group (Substitution on Phenoxy Ring) | LogP (Hydrophobicity) | Molar Refractivity (Steric) | Hammett Constant (Electronic) | Observed pIC₅₀ |
|---|---|---|---|---|---|
| 1 | H | 2.10 | 1.03 | 0.00 | 5.4 |
| 2 | 4-Cl | 2.80 | 6.03 | 0.23 | 6.1 |
| 3 | 4-CH₃ | 2.65 | 5.65 | -0.17 | 5.9 |
| 4 | 2,4-di-CH₃ | 3.20 | 11.30 | -0.34 | 6.5 |
| 5 | 4-NO₂ | 2.00 | 7.36 | 0.78 | 5.2 |
Scaffold Hopping and Bioisosteric Replacements in Lead Optimization
Lead optimization often involves significant structural modifications to improve a compound's properties while retaining its desired biological activity. Scaffold hopping and bioisosteric replacement are two key strategies used for this purpose. researchgate.net
Scaffold Hopping refers to the replacement of a central core structure (the scaffold) with a chemically different one that maintains a similar three-dimensional arrangement of key functional groups. nih.gov In the context of Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-, the morpholine ring itself could be considered a scaffold. To explore novel chemical space, improve properties, or circumvent existing patents, a medicinal chemist might replace the morpholine ring with other six-membered heterocycles.
Potential scaffold hops for the morpholine ring include:
Thiomorpholine: Introduces a sulfur atom, which can alter lipophilicity and metabolic stability.
Piperazine: Introduces a second nitrogen atom, offering another point for substitution or interaction and changing the basicity.
Piperidine (B6355638): Removes the oxygen atom, significantly increasing lipophilicity and basicity.
Bioisosteric Replacement is the substitution of one atom or group of atoms for another with similar physical or chemical properties, leading to a new compound that retains the same biological activity. cambridgemedchemconsulting.comnih.govspirochem.com This is a more subtle modification than scaffold hopping and is used to fine-tune properties like potency, selectivity, metabolism, and toxicity. nih.gov For the title compound, bioisosteric replacements could be applied to several parts of the molecule.
Table 2: Potential Bioisosteric Replacements for Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-
| Original Group | Potential Bioisostere(s) | Rationale for Replacement |
|---|---|---|
| Methyl Group (-CH₃) | -Cl, -Br, -CF₃ | Modify steric bulk, lipophilicity, and electronic properties. |
| Phenoxy Ether (-O-) | -S-, -CH₂-, -NH- | Alter bond angles, lipophilicity, and metabolic stability. |
| Amide Carbonyl (C=O) | Sulfonamide (-SO₂-), Tetrazole | Replace the hydrogen bond acceptor with a different group to alter binding and physicochemical properties. |
| Morpholine Ring | Thiomorpholine, 4,4-difluoropiperidine, Oxetane | Fine-tune pKa, lipophilicity, and metabolic stability of the core. enamine.net |
These rational design strategies, guided by SAR and computational modeling, are essential for the systematic optimization of lead compounds like Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- into effective and safe therapeutic agents.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like Morpholine (B109124), 4-((2,4-dimethylphenoxy)acetyl)-, molecular docking could be employed to screen for potential biological targets. The morpholine and dimethylphenoxy moieties can participate in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are crucial for stable ligand-protein binding.
A hypothetical docking study might involve a library of protein targets to identify potential binding partners. The results would be analyzed based on binding energy scores and the specific interactions formed.
Table 1: Potential Intermolecular Interactions of Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- in a Protein Binding Site
| Functional Group | Potential Interaction Type |
| Morpholine Oxygen | Hydrogen Bond Acceptor |
| Morpholine Nitrogen | Hydrogen Bond Acceptor (if protonated) |
| Carbonyl Oxygen | Hydrogen Bond Acceptor |
| Dimethylphenoxy Group | Hydrophobic Interactions, π-π Stacking |
| Methyl Groups | Hydrophobic Interactions |
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties and Reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), could provide deep insights into the electronic structure and reactivity of Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-. These calculations can determine various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.
Furthermore, DFT can be used to calculate the electrostatic potential surface, which reveals the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack.
Table 2: Hypothetical DFT-Calculated Properties of Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-
| Property | Significance |
| HOMO Energy | Indicates the ability to donate an electron |
| LUMO Energy | Indicates the ability to accept an electron |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability |
| Electrostatic Potential | Maps regions of positive and negative charge |
| Dipole Moment | Measures the overall polarity of the molecule |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the acetyl linker in Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- allows for multiple conformations. Conformational analysis would be essential to identify the low-energy, and therefore most probable, three-dimensional structures of the molecule. This can be achieved through systematic or stochastic conformational searches.
Following conformational analysis, molecular dynamics (MD) simulations could be performed to study the dynamic behavior of the compound over time. MD simulations provide a detailed view of the molecule's flexibility, internal motions, and interactions with its environment, such as a solvent or a biological membrane.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Properties for Compound Optimization
In the context of drug discovery, in silico tools are invaluable for predicting the ADME properties of a compound. For Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-, various computational models could be used to estimate properties relevant to its pharmacokinetic profile. These predictions are crucial for early-stage assessment and optimization of potential drug candidates.
Table 3: Predicted ADME-Relevant Properties of Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-
| Property | Predicted Value (Exemplary) | Importance in Drug Discovery |
| Molecular Weight | 249.31 g/mol | Influences absorption and distribution |
| LogP (Octanol-Water Partition Coefficient) | 2.5 | Indicates lipophilicity and membrane permeability |
| Number of Hydrogen Bond Donors | 0 | Affects solubility and membrane transport |
| Number of Hydrogen Bond Acceptors | 3 | Affects solubility and binding affinity |
| Polar Surface Area (PSA) | 38.77 Ų | Correlates with drug transport properties |
Environmental Fate and Biotransformation Pathways
Biodegradation of Morpholine (B109124) Core and Substituted Analogues
The morpholine ring, initially considered resistant to biological degradation, has been shown to be biodegradable by various microorganisms. uni-pannon.humtak.huresearchgate.net Several bacterial strains, particularly from the genus Mycobacterium, are capable of utilizing morpholine as a sole source of carbon, nitrogen, and energy. nih.govnih.gov Strains such as Mycobacterium aurum MO1 and Mycobacterium strain RP1 have been isolated from environments like activated sludge and have demonstrated the ability to completely degrade the morpholine structure. nih.govoup.com
The enzymes responsible for morpholine oxidation are inducible. researchgate.netoup.com In addition to the morpholine core, some of these microbial strains can also oxidize other cyclic amines like piperidine (B6355638) and pyrrolidine (B122466), indicating a broader substrate capacity for the enzymatic systems involved. nih.govoup.com The biodegradation process results in the liberation of excess nitrogen in the form of ammonia (B1221849). researchgate.netoup.com The high water solubility of morpholine means it is likely to be mobile in soil and water, making its biodegradation a critical process for its removal from the environment. researchgate.netnih.gov
Identification of Microbial Degradation Pathways and Metabolites
The metabolic pathways for the biodegradation of the morpholine core have been elucidated primarily through studies on Mycobacterium species. The degradation is initiated by the cleavage of a carbon-nitrogen (C-N) bond in the morpholine ring. nih.govnih.gov This ring-opening step is a crucial part of the catabolism.
Using techniques such as 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy, researchers have identified key intermediates in the degradation pathway. nih.govnih.gov For Mycobacterium strain RP1 and M. aurum MO1, two primary metabolites have been consistently identified:
2-(2-aminoethoxy)acetate : This compound is formed following the initial cleavage of the morpholine ring. nih.govnih.gov
Glycolate (B3277807) (Glycolic Acid) : This is a subsequent intermediate formed from the breakdown of 2-(2-aminoethoxy)acetate. nih.govnih.gov
Ultimately, the degradation pathway leads to the mineralization of the compound, with ammonia being released as the final nitrogen-containing product. uni-pannon.humtak.hu Some studies suggest two potential branches for the degradation pathway, often referred to as the ethanolamine (B43304) and glycolate routes, which may be selectively induced or inhibited depending on environmental conditions and the specific microbial strain. mtak.hunih.gov
Table 1: Identified Metabolites in the Microbial Degradation of the Morpholine Core
| Metabolite | Role in Pathway |
| 2-Hydroxymorpholine | Hypothetical initial intermediate |
| 2-(2-aminoethoxy)acetaldehyde | Hypothetical intermediate |
| 2-(2-aminoethoxy)acetate | Key intermediate after ring cleavage nih.gov |
| Glycolate (Glycolic Acid) | Secondary intermediate nih.govnih.gov |
| Ethanolamine | Likely intermediate in one branch of the pathway oup.comnih.gov |
| Ammonia | Final nitrogen-containing end product uni-pannon.huoup.com |
Role of Specific Enzymes (e.g., Cytochrome P-450 systems) in Biotransformation
The enzymatic machinery responsible for initiating the degradation of the morpholine ring has been a key area of investigation. Evidence strongly points to the involvement of a soluble cytochrome P-450 (CYP) monooxygenase system in the initial oxidative attack on the morpholine molecule. nih.govasm.orgijpras.com
Studies using Mycobacterium strain RP1 and M. aurum MO1 have shown that a cytochrome P-450 enzyme is induced in cells grown on morpholine, but not in those grown on other substrates like succinate. nih.govnih.gov The involvement of this enzyme system was confirmed through several lines of evidence:
Spectrophotometric Analysis : Reduced cell extracts from morpholine-grown cultures exhibit a characteristic carbon monoxide difference spectrum with a peak near 450 nm, which is indicative of cytochrome P-450. nih.govresearchgate.net
Inhibition Studies : The degradation of morpholine is inhibited by metyrapone, a known and specific inhibitor of cytochrome P-450 enzymes. nih.govnih.govnih.gov This inhibition directly slows the formation of the first key metabolite, 2-(2-aminoethoxy)acetate. nih.gov
This enzyme system is believed to catalyze the cleavage of the C-N bond, which is the first and rate-limiting step in the entire degradation pathway. nih.govnih.gov The induction of this enzyme has also been observed when bacteria are grown on other cyclic amines like pyrrolidine and piperidine, suggesting a common enzymatic mechanism for the degradation of these heterocyclic compounds. nih.gov
Environmental Implications of Degradation Products
The biodegradation of the morpholine core, while an important process for its removal from the environment, also has environmental implications related to its degradation products. The complete mineralization of morpholine releases ammonia, which can contribute to nitrification in soil and water systems. oup.com
A significant environmental concern associated with morpholine is its potential to form N-nitrosomorpholine (NMOR) under nitrosating conditions. researchgate.netnih.govresearchgate.net NMOR is a well-characterized mutagen and carcinogen. researchgate.netnih.gov This transformation can occur in the environment through the reaction of morpholine, a secondary amine, with nitrites or nitrates, a reaction that can be catalyzed by various bacteria at neutral pH. nih.gov Given the widespread use and high water solubility of morpholine, its potential release into environments where nitrosating agents are present is a considerable risk. nih.govresearchgate.net
Furthermore, non-biological degradation, such as thermal decomposition in industrial settings like boiler systems, can produce a range of other breakdown products. These include ethanolamine, methylamine, ethylamine, ethylene (B1197577) glycol, glycolic acid, and acetic acid. iaea.org The formation of acidic products like glycolic and acetic acids can impact the water chemistry of industrial systems. iaea.org
Table 2: Degradation Products of Morpholine and Their Environmental Relevance
| Degradation Product | Source | Environmental Implication |
| Ammonia | Biodegradation | Can contribute to eutrophication and nitrification in aquatic and soil environments. oup.com |
| N-nitrosomorpholine (NMOR) | N-nitrosation | Classified as a potent mutagen and carcinogen. nih.govresearchgate.net |
| Glycolic Acid | Biodegradation, Thermal Decomposition | Can lower the pH of water systems. iaea.org |
| Acetic Acid | Thermal Decomposition | Can contribute to increased conductivity and lower pH in industrial water cycles. iaea.org |
| Ethanolamine | Biodegradation, Thermal Decomposition | An intermediate that can be further degraded. oup.comiaea.org |
Future Research Directions and Emerging Applications
Development of Next-Generation N-Acyl Morpholine (B109124) Derivatives with Enhanced Biological Profiles
The continuous demand for novel therapeutics with improved efficacy and safety profiles is a major driver for the development of new morpholine derivatives. e3s-conferences.org Research in this area centers on leveraging structure-activity relationship (SAR) data to guide the synthesis of next-generation compounds. The goal is to create molecules with enhanced biological activities, such as greater potency against therapeutic targets or improved selectivity to minimize off-target effects. e3s-conferences.orge3s-conferences.org
Key strategies for enhancing biological profiles include:
Stereochemistry and Substitution: Studies on similar morpholine derivatives have shown that both stereochemistry and the substitution patterns on the aryl and phenoxy rings are critical determinants of biological activity and target selectivity. nih.gov Future work will likely involve the systematic synthesis of stereoisomers and analogs of "Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-" to probe these relationships.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby improving its pharmacokinetic and pharmacodynamic (PK/PD) profile. nih.govacs.org The morpholine ring itself is often incorporated into drug candidates to enhance these properties, including brain permeability. nih.gov
Hybrid Molecule Design: Incorporating the N-acyl morpholine pharmacophore into hybrid molecules by combining it with other known bioactive scaffolds is a promising approach. nih.gov This strategy aims to create dual-acting or multi-target agents, which can be particularly effective in complex diseases like cancer. nih.gov For instance, the incorporation of trifluoromethyl and morpholine moieties has been shown to significantly enhance the selectivity and potency of potential anticancer agents. mdpi.com
| Structural Modification | Observed Effect on Biological Profile | Potential Application | Reference |
|---|---|---|---|
| Substitution on Aromatic Rings | Influences potency and selectivity; halogen groups can increase inhibitory activity. | Optimization of kinase inhibitors, reuptake inhibitors. | e3s-conferences.orgnih.gov |
| Alteration of Stereochemistry | Determines binding affinity and selectivity for specific biological targets. | Development of selective serotonin (B10506) and noradrenaline reuptake inhibitors (SNRIs). | nih.gov |
| Incorporation of Additional Heterocycles | Can enhance cytotoxic activity against cancer cell lines. | Design of novel anticancer agents. | e3s-conferences.org |
| Modification of the Acyl Linker | Modulates pharmacokinetic properties and target engagement. | Improving drug-like properties of lead compounds. | e3s-conferences.org |
Integration of Multi-Omics Approaches in Mechanistic Elucidation
While a compound's primary biological target may be known, its full mechanism of action often involves complex downstream effects on various cellular pathways. Future research will increasingly employ multi-omics approaches to gain a comprehensive, systems-level understanding of how N-acyl morpholine derivatives exert their biological effects. nih.gov These approaches integrate data from different molecular levels to build a more complete picture of a drug's impact. nih.govnih.gov
Transcriptomics (RNA-Seq): This technique can reveal how "Morpholine, 4-((2,4-dimethylphenoxy)acetyl)-" alters gene expression patterns in cells, identifying entire pathways that are up- or down-regulated in response to treatment.
Proteomics: By analyzing changes in the cellular proteome, researchers can identify protein targets and downstream signaling cascades affected by the compound. This can uncover unexpected mechanisms of action or biomarkers of response.
Metabolomics: This approach studies changes in metabolic pathways by measuring the levels of small-molecule metabolites. It can provide insights into how the compound affects cellular energy, biosynthesis, and signaling.
Integrating these datasets can reveal the interconnections between genomic, transcriptomic, proteomic, and metabolic responses to the compound, leading to a more profound understanding of its mechanism of action and potential polypharmacological effects. nih.gov This knowledge is crucial for identifying patient populations most likely to respond to a drug and for predicting potential side effects.
Exploration of New Applications in Chemical Biology and Material Science
Beyond traditional pharmaceutical applications, the unique chemical properties of the morpholine ring open up possibilities in other scientific domains. e3s-conferences.org
Chemical Biology: Morpholine derivatives can be used as scaffolds to develop novel inhibitors or modulators for a wide range of biological targets, including enzymes and receptors involved in CNS disorders, inflammation, and infectious diseases. researchgate.netnih.govacs.org Their favorable physicochemical properties make them valuable starting points for developing tool compounds to probe complex biological processes. nih.gov
Material Science: The morpholine heterocycle has promising applications in the development of advanced materials. e3s-conferences.org Morpholine derivatives can act as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins, contributing to materials with superior mechanical and thermal properties. e3s-conferences.org Furthermore, their properties as corrosion inhibitors are essential for protecting industrial equipment and infrastructure. e3s-conferences.org The versatility of the morpholine structure suggests potential for its incorporation into functional materials, such as sensors or responsive polymers.
| Field | Potential Application | Rationale | Reference |
|---|---|---|---|
| Chemical Biology | Scaffolds for novel enzyme inhibitors | Favorable PK/PD properties and synthetic tractability. | nih.govacs.org |
| Chemical Biology | Probes for studying CNS targets | Ability to cross the blood-brain barrier. | nih.gov |
| Material Science | Polymer additives (curing agents, stabilizers) | Enhances mechanical and thermal properties of materials. | e3s-conferences.org |
| Material Science | Corrosion inhibitors | Protects metal surfaces in industrial water treatment processes. | e3s-conferences.org |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- and its derivatives?
- Methodological Answer : Synthesis typically involves coupling 2,4-dimethylphenoxyacetic acid with morpholine derivatives. For example, refluxing with a strong base (e.g., NaOH) under anhydrous conditions facilitates nucleophilic substitution at the acetyl group. Control of pH during intermediate purification (e.g., pH 5–6 for oxadiazole-thiol derivatives) is critical to avoid salt formation and maximize yield . Characterization often employs IR, NMR (¹H/¹³C), and elemental analysis to confirm structural integrity .
Q. How can researchers optimize reaction conditions for introducing the 2,4-dimethylphenoxy group into morpholine-based scaffolds?
- Methodological Answer : The electron-donating methyl groups on the 2,4-dimethylphenoxy moiety reduce electrophilicity, necessitating harsh conditions (e.g., prolonged reflux or elevated temperatures). Catalysts like glacial acetic acid can accelerate subsequent condensation steps with aryl aldehydes . Solvent selection (e.g., methanol for Schiff base formation) and stoichiometric ratios must be empirically validated to minimize side products.
Q. What spectroscopic techniques are most reliable for characterizing Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- derivatives?
- Methodological Answer :
- ¹H NMR : Signals at δ 2.2–2.4 ppm for methyl groups on the phenoxy ring; δ 3.5–4.0 ppm for morpholine protons.
- IR : Stretching bands at ~1250 cm⁻¹ (C-O-C ether linkage) and ~1650 cm⁻¹ (amide C=O).
- Mass Spectrometry (EIMS) : Molecular ion peaks matching calculated masses (e.g., ~412 g/mol for C20H20N4O4S derivatives) confirm molecular weight .
Advanced Research Questions
Q. How does stereoisomerism in Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- derivatives influence their biological activity?
- Methodological Answer : Chiral centers in morpholine derivatives (e.g., at the acetyl-morpholine junction) can lead to enantiomers with distinct pharmacological profiles. Resolution via chiral chromatography or diastereomeric salt formation (e.g., using tartaric acid) is required to isolate active enantiomers. Biological assays (e.g., κ-opioid receptor binding studies) must compare isolated stereoisomers to assess potency and selectivity .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies of this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Solutions include:
- Prodrug Design : Modify the acetyl group to enhance membrane permeability.
- Pharmacokinetic Profiling : Use LC-MS/MS to track metabolite formation in plasma/tissues.
- Formulation Optimization : Employ co-solvents (e.g., PEG 400) or nanoparticle encapsulation to improve solubility .
Q. How can computational modeling predict the structure-activity relationship (SAR) of Morpholine, 4-((2,4-dimethylphenoxy)acetyl)- analogs?
- Methodological Answer :
- Docking Studies : Map the compound’s interaction with target proteins (e.g., κ-opioid receptors) using software like AutoDock Vina.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with biological activity to guide synthetic prioritization.
- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify critical hydrogen bonds or hydrophobic interactions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Industrial-scale synthesis requires cost-effective chiral resolution methods. Continuous flow reactors can enhance reproducibility and reduce racemization risks. Analytical quality control via chiral HPLC (e.g., Chiralpak AD-H column) ensures ≥99% enantiomeric excess. Regulatory guidelines (ICH Q6A) mandate strict specifications for stereochemical purity in pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
